molecular formula C12H24N2O3 B15057831 tert-Butyl 2-(2-aminopropan-2-yl)morpholine-4-carboxylate

tert-Butyl 2-(2-aminopropan-2-yl)morpholine-4-carboxylate

Cat. No.: B15057831
M. Wt: 244.33 g/mol
InChI Key: KDSWCQFDHYLMGF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-aminopropan-2-yl)morpholine-4-carboxylate (CAS: 1368302-19-5) is a morpholine-derived compound featuring a branched 2-aminopropan-2-yl substituent at the 2-position of the morpholine ring and a tert-butyl ester group at the 4-position. With a molecular formula of $ \text{C}{12}\text{H}{23}\text{N}2\text{O}3 $ and molecular weight of 244.34 g/mol, it is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of diamines and related bioactive molecules . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is listed with 97% purity and is often employed in the development of kinase inhibitors or proteolysis-targeting chimeras (PROTACs) due to its modular structure .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 2-(2-aminopropan-2-yl)morpholine-4-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-6-7-16-9(8-14)12(4,5)13/h9H,6-8,13H2,1-5H3

InChI Key

KDSWCQFDHYLMGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(C)(C)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-aminopropan-2-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while reduction could produce reduced amine derivatives .

Scientific Research Applications

tert-Butyl 2-(2-aminopropan-2-yl)morpholine-4-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-aminopropan-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Morpholine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Evidence ID
This compound 2-aminopropan-2-yl $ \text{C}{12}\text{H}{23}\text{N}2\text{O}3 $ 244.34 Branched amine; Boc-protected
tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate 2-aminopyridin-4-yl $ \text{C}{14}\text{H}{21}\text{N}3\text{O}3 $ 279.33 Aromatic pyridine ring; enhanced π-π interactions
tert-Butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate (fluorosulfonyl)methyl $ \text{C}{10}\text{H}{18}\text{FNO}_5\text{S} $ 283.32 Electron-withdrawing fluorosulfonyl group; metabolic stability
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate 2-hydroxyethyl (R-configuration) $ \text{C}{11}\text{H}{21}\text{NO}_4 $ 231.29 Hydroxyl group for hydrogen bonding; chiral center
tert-Butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride 3-aminopropyl $ \text{C}{12}\text{H}{24}\text{N}2\text{O}3\cdot\text{HCl} $ 280.8 Linear amine chain; hydrochloride salt improves solubility

Pharmacological and Industrial Relevance

  • Drug Development: The 2-aminopropan-2-yl morpholine scaffold is integral to RAS inhibitors (e.g., RMC-6291 in ), where its rigidity may improve target binding compared to flexible analogs like 3-aminopropyl derivatives .

Biological Activity

tert-Butyl 2-(2-aminopropan-2-yl)morpholine-4-carboxylate (CAS No. 1368302-19-5) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may serve as a scaffold for developing therapeutics targeting various biological pathways.

The molecular formula of this compound is C12H23N3O3C_{12}H_{23}N_{3}O_{3}, with a molecular weight of approximately 239.33 g/mol. Its structure includes a morpholine ring, which is known for its ability to interact with biological targets effectively.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Enzyme Inhibition : Some morpholine derivatives have been studied as inhibitors of key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC). Inhibitors targeting ACC can potentially be used in the treatment of metabolic disorders like obesity and dyslipidemia .
  • Antiviral Activity : The compound's structural analogs have shown promise in inhibiting viral replication, particularly against SARS-CoV-2 by targeting the Nsp13 helicase, which is crucial for viral RNA synthesis .
  • Anticancer Potential : Morpholine derivatives have been investigated for their anticancer properties, often through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of morpholine derivatives:

  • Study on ACC Inhibition : A study demonstrated that certain morpholine-based compounds effectively inhibited ACC activity, leading to reduced lipid synthesis in vitro. This finding suggests a potential application in treating metabolic syndromes .
  • Antiviral Screening : Research focusing on cyclobutanones highlighted their enhanced activity against newer SARS-CoV-2 variants when modified with morpholine structures. The binding affinity to the Nsp13 helicase was significantly improved, indicating a promising direction for antiviral drug development .
  • Anticancer Activity : A thesis explored the use of morpholine derivatives in targeting specific kinases involved in cancer progression. The results indicated that these compounds could inhibit tumor growth by modulating signaling pathways critical for cancer cell survival .

Data Table: Biological Activities of Related Compounds

Compound NameCAS No.Biological ActivityReference
tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate259180-78-4Enzyme inhibition (ACC)
2-AminocyclobutanonesN/AAntiviral activity against SARS-CoV-2
tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylateN/AAnticancer properties

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for tert-butyl 2-(2-aminopropan-2-yl)morpholine-4-carboxylate? A: The compound is typically synthesized via a multi-step approach:

Morpholine Ring Formation : React epichlorohydrin with ammonia to form the morpholine backbone.

Aminopropyl Introduction : Introduce the 2-aminopropan-2-yl group via alkylation using 2-nitropropane, followed by reduction (e.g., catalytic hydrogenation) to the amine .

Boc Protection : Protect the morpholine nitrogen with tert-butyloxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Advanced Stereochemical Control

Q: How can stereochemical inconsistencies during synthesis be resolved? A: Chiral resolution techniques are critical:

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-epichlorohydrin) to control morpholine stereochemistry .
  • Asymmetric Catalysis : Employ palladium-catalyzed asymmetric allylic amination for introducing the aminopropyl group .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (Chiralpak® columns) or X-ray crystallography .

Basic Characterization

Q: Which spectroscopic methods are essential for confirming the compound’s structure? A: Use a combination of:

  • NMR : ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), morpholine protons (δ 3.4–4.2 ppm), and aminopropyl signals (δ 1.2–1.8 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (C₁₃H₂₄N₂O₃; expected [M+H]⁺ = 281.18) .
  • IR : Bands at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Data Contradictions

Q: How to address discrepancies between crystallographic and spectroscopic data? A:

  • Cross-Validation : Compare X-ray-derived bond lengths/angles (e.g., C-O bond in morpholine: ~1.43 Å) with DFT-calculated values .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility affecting spectral assignments .
  • Redundancy : Confirm purity via elemental analysis and orthogonal methods (e.g., TLC vs. HPLC) .

Basic Handling & Stability

Q: What are the optimal storage conditions to prevent decomposition? A:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to avoid hydrolysis of the Boc group .
  • Stability Testing : Monitor via TLC or HPLC over 30 days; degradation >5% indicates inadequate storage .

Advanced Pharmacological Evaluation

Q: How to design in vivo studies for assessing α2C adrenergic receptor activity? A:

  • Animal Models : Use transgenic mice with α2C receptor overexpression to evaluate dose-dependent hypotension .
  • Dosing : Administer intravenously (0.1–10 mg/kg) and measure blood pressure changes via telemetry.
  • Control Compounds : Compare with known agonists (e.g., dexmedetomidine) to establish efficacy .

Advanced Synthetic Optimization

Q: How to improve yields in multi-step synthesis? A:

  • Solvent Optimization : Replace THF with 2-MeTHF for higher boiling points and greener chemistry in alkylation steps .
  • Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 12 hrs for Boc protection) using microwave irradiation .
  • Flow Chemistry : Implement continuous flow systems for nitro reduction to minimize intermediate isolation .

Basic Functional Group Reactivity

Q: What reactions are feasible at the aminopropan-2-yl group? A:

  • Acylation : React with acetyl chloride (pyridine catalyst) to form amides.
  • Schiff Base Formation : Condense with aldehydes (e.g., benzaldehyde) under anhydrous conditions .
  • Protection : Use Fmoc-Cl for temporary amine protection during solid-phase peptide synthesis .

Advanced Structural Modification

Q: How do substituents on the morpholine ring affect bioactivity? A:

  • Trifluoromethyl Analogs : Introduce CF₃ at position 2 (see ) to enhance lipophilicity and blood-brain barrier penetration.
  • Hydroxyethyl Derivatives : Replace aminopropyl with hydroxyethyl ( ) to study hydrogen-bonding effects on receptor binding .
  • SAR Analysis : Use molecular docking (AutoDock Vina) to correlate substituent size/position with α2C receptor affinity .

Advanced Contradiction Resolution

Q: How to resolve conflicting bioactivity data between analogs? A:

  • Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Structural Overlays : Align X-ray structures (e.g., ) to identify steric clashes or conformational mismatches.
  • Protease Stability : Test metabolic stability in liver microsomes; rapid degradation may falsely lower apparent activity .

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